An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline
An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Significance of 6-Bromo-2-(methylsulfanyl)quinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position, as seen in 6-Bromo-2-(methylsulfanyl)quinazoline, offers a unique combination of features for further chemical exploration and drug design. The presence of the bromine atom can enhance binding affinities and introduce a potential site for further synthetic modifications, while the methylsulfanyl group can be a key pharmacophoric element or a precursor for other functional groups.
This technical guide provides a comprehensive overview of 6-Bromo-2-(methylsulfanyl)quinazoline, Chemical Abstracts Service (CAS) number 1086385-16-1 , covering its physicochemical properties, a detailed synthesis protocol, and its potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 6-Bromo-2-(methylsulfanyl)quinazoline.
| Property | Value | Source |
| CAS Number | 1086385-16-1 | [6] |
| Molecular Formula | C₉H₇BrN₂S | [7] |
| Molecular Weight | 255.13 g/mol | [7] |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Typically >95% | [6] |
| Storage | Room temperature | [7] |
Synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline: A Step-by-Step Protocol
The synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative method adapted from general procedures for the synthesis of 2-(alkylthio)quinazoline derivatives.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one
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Reactants: 5-Bromoanthranilic acid and thiourea.
-
Procedure:
-
A mixture of 5-bromoanthranilic acid (1 equivalent) and thiourea (1.2 equivalents) is heated in an oil bath at 180-190°C for 30 minutes.
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The reaction mixture is then cooled to room temperature.
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The resulting solid is washed with a hot 10% sodium carbonate solution, followed by water, and then ethanol to remove unreacted starting materials and byproducts.
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The crude product is recrystallized from glacial acetic acid to yield 6-bromo-2-thio-3,4-dihydroquinazolin-4-one.
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Step 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
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Reactants: 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one, methyl iodide, and a base (e.g., sodium hydroxide or potassium carbonate).
-
Procedure:
-
To a solution of 6-bromo-2-thio-3,4-dihydroquinazolin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a solution of sodium hydroxide (1.1 equivalents) in water.
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
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Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
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Step 3: Chlorination to 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
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Reactants: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one and a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).
-
Procedure:
-
A mixture of 6-bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is refluxed for 2-4 hours.
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The excess phosphorus oxychloride is removed under reduced pressure.
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The residue is poured cautiously into crushed ice with stirring.
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The resulting precipitate is collected by filtration, washed with cold water, and dried to give 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline.
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Step 4: Reduction to 6-Bromo-2-(methylsulfanyl)quinazoline
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Reactants: 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline, a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation).
-
Procedure (using Zinc/Acetic Acid):
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To a solution of 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline (1 equivalent) in glacial acetic acid, add zinc dust (2-3 equivalents) portion-wise.
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The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
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The reaction mixture is filtered to remove excess zinc.
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The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 6-Bromo-2-(methylsulfanyl)quinazoline.
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Further purification can be achieved by column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Safety and Toxicological Profile
To the best of our knowledge, the chemical, physical, and toxicological properties of 6-Bromo-2-(methylsulfanyl)quinazoline have not been thoroughly investigated. [6]As with any novel chemical entity, appropriate safety precautions should be taken during handling and experimentation. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier and to perform a thorough risk assessment before use. General hazards associated with related quinoline and quinazoline derivatives may include skin and eye irritation, and potential harm if swallowed or inhaled. [8][9][10]
Conclusion and Future Directions
6-Bromo-2-(methylsulfanyl)quinazoline is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its strategic substitution pattern provides multiple avenues for synthetic modification, allowing for the generation of diverse chemical libraries for biological screening. While the primary focus of research on related compounds has been in the area of oncology, the broad spectrum of activities associated with the quinazoline scaffold suggests that derivatives of this compound may also find applications in the treatment of inflammatory, infectious, and other diseases.
Future research should focus on the development of efficient and scalable synthetic routes to 6-Bromo-2-(methylsulfanyl)quinazoline and its analogues. Comprehensive biological evaluation of these compounds against a wide range of therapeutic targets is warranted to fully explore their medicinal potential. Furthermore, detailed toxicological studies will be crucial to assess the safety profile of any lead candidates that emerge from these investigations. The continued exploration of the chemical space around this promising scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
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